Ampa-fmoc

Description

Properties

IUPAC Name |

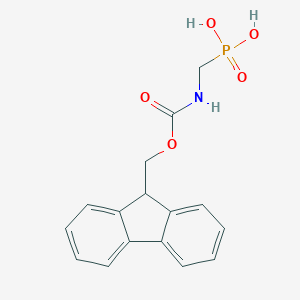

(9H-fluoren-9-ylmethoxycarbonylamino)methylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16NO5P/c18-16(17-10-23(19,20)21)22-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,17,18)(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBBDDRURGRYWKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to AMPA-Fmoc Derivatization

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aminomethylphosphonic acid (AMPA) is the primary metabolite of the widely used herbicide glyphosate. The detection and quantification of AMPA are crucial for environmental monitoring, food safety assessment, and toxicological studies. However, the inherent physicochemical properties of AMPA—high polarity, zwitterionic nature, and lack of a strong chromophore—present significant challenges for direct analysis using conventional analytical techniques like reversed-phase high-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detection.[1] AMPA-Fmoc derivatization is a robust chemical modification strategy employed to overcome these analytical hurdles. This pre-column derivatization technique enhances the detectability and chromatographic retention of AMPA, thereby enabling sensitive and reliable quantification in complex matrices.

The Core Purpose of this compound Derivatization

The primary purpose of derivatizing AMPA with 9-fluorenylmethylchloroformate (FMOC-Cl) is to alter its chemical structure to make it amenable to standard analytical methodologies. This is achieved through several key mechanisms:

-

Introduction of a Chromophore and Fluorophore: The AMPA molecule itself does not possess a chromophore, making it virtually invisible to UV-Vis and fluorescence detectors. The FMOC group is a potent chromophore and fluorophore. The derivatization reaction covalently attaches the FMOC moiety to the AMPA molecule, rendering the resulting derivative highly responsive to both UV and fluorescence detection, which significantly enhances the sensitivity of the analysis.[2][3]

-

Increased Lipophilicity and Reversed-Phase Retention: As a polar and zwitterionic compound, AMPA exhibits poor retention on conventional reversed-phase HPLC columns.[2][4] The FMOC group is a large, nonpolar aromatic system. Its introduction dramatically increases the lipophilicity (hydrophobicity) of the AMPA molecule.[2] This enhanced lipophilicity leads to stronger interaction with the nonpolar stationary phase of the reversed-phase column, resulting in improved chromatographic retention and separation from other sample components.[2][4]

-

Enhanced Mass Spectrometric Detection: In liquid chromatography-mass spectrometry (LC-MS), the increased molecular weight and stability of the FMOC-derivatized AMPA can improve ionization efficiency and overall sensitivity.[2][5]

The Chemical Reaction: AMPA Derivatization with FMOC-Cl

The derivatization of AMPA with FMOC-Cl is a nucleophilic substitution reaction. The reaction occurs between the primary amine group of AMPA and the chloroformate group of FMOC-Cl under alkaline conditions, which are typically maintained using a borate buffer.[3][6] The alkaline pH is essential to deprotonate the amino group of AMPA, thereby increasing its nucleophilicity to attack the electrophilic carbonyl carbon of FMOC-Cl. This results in the formation of a stable carbamate linkage and the release of hydrochloric acid.[6]

Caption: Chemical reaction scheme for the derivatization of AMPA with FMOC-Cl.

Experimental Protocols

The following sections provide a generalized experimental protocol for this compound derivatization based on common practices in the literature. It is important to note that specific parameters may require optimization depending on the sample matrix and the analytical instrumentation used.

-

AMPA standard

-

9-fluorenylmethylchloroformate (FMOC-Cl)

-

Boric acid or Disodium tetraborate decahydrate

-

Sodium hydroxide (NaOH)

-

Acetonitrile (ACN), HPLC grade

-

Dichloromethane or Diethyl ether (for extraction of excess FMOC-Cl)

-

Phosphoric acid

-

Ultrapure water

-

Sample containing AMPA (e.g., water sample, soil extract, urine)

-

Borate Buffer: A common concentration is 0.05 M.[3][6] For instance, dissolve disodium tetraborate decahydrate in ultrapure water and adjust the pH to the desired alkaline value (typically pH 9-10) with NaOH.[5][7]

-

FMOC-Cl Solution: Prepare a solution of FMOC-Cl in acetonitrile. Concentrations can range from 1.5 mg/mL to higher concentrations depending on the expected AMPA levels and sample matrix.[5] This solution should be prepared fresh.[5]

-

AMPA Standard and Sample Solutions: Prepare stock and working standard solutions of AMPA in ultrapure water. Samples should be appropriately extracted and diluted as necessary.

-

pH Adjustment: In a reaction vial, combine a specific volume of the sample or standard solution with the borate buffer to ensure the reaction mixture is at an alkaline pH.[1][7]

-

Addition of Derivatizing Agent: Add the freshly prepared FMOC-Cl solution to the reaction vial.[7]

-

Reaction Incubation: Vortex the mixture and allow it to react. Reaction times can vary, with some protocols suggesting 30 minutes to 1 hour, while others may require longer incubation periods (e.g., 4 hours) for complete derivatization.[1][3] The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 40°C).[1][7]

-

Quenching the Reaction (Optional but Recommended): The reaction can be stopped by adding an acid, such as phosphoric acid, to lower the pH.[1][7]

-

Removal of Excess FMOC-Cl: Excess FMOC-Cl can interfere with the analysis and can hydrolyze to FMOC-OH. To remove unreacted FMOC-Cl, a liquid-liquid extraction step is often employed using a nonpolar solvent like dichloromethane or diethyl ether.[3] The aqueous layer containing the FMOC-AMPA derivative is retained for analysis.

-

Analysis: The resulting aqueous solution is then ready for injection into the HPLC system.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various studies employing this compound derivatization.

Table 1: Derivatization Reaction Conditions

| Parameter | Value | Reference |

| Borate Buffer Concentration | 0.05 M | [3][6] |

| Borate Buffer pH | 9 - 10 | [1][5][7] |

| FMOC-Cl Concentration | 0.02 M or 1.5 mg/mL | [3][5][6] |

| Reaction Time | 30 min - 4 hours | [1][3] |

| Reaction Temperature | Room Temperature or 40°C | [1][7] |

Table 2: Analytical Performance Metrics

| Analytical Method | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Matrix | Reference |

| HPLC-FLD | LOD: 0.004 mg/L | Water | [3] |

| HPLC-FLD | LOD: 0.74 mg/kg | Sandy Soil | [3] |

| HPLC-FLD | LOD: 0.224 mg/kg | Clay Soil | [3] |

| HPLC-DAD | LOD: 0.076 mg/L | Water | [3] |

| HRAM LC-MS | LOD: 19-21 pg/mL (with EDTA pre-treatment) | Urine | [2] |

| LC-FLD | LOQ: ~5 µg/L | Ultrapure Water |

Analytical Workflow Visualization

The following diagram illustrates a typical analytical workflow for the determination of AMPA using FMOC derivatization followed by HPLC analysis.

Caption: General workflow for AMPA analysis using FMOC derivatization.

Conclusion

This compound derivatization is an indispensable technique for the sensitive and accurate quantification of AMPA in a variety of complex matrices. By chemically modifying the AMPA molecule to introduce a chromophore/fluorophore and increase its lipophilicity, this method effectively overcomes the inherent analytical challenges associated with this important glyphosate metabolite. The protocols are well-established and, with appropriate optimization, can be readily implemented in research and routine monitoring laboratories equipped with standard HPLC instrumentation. This technical guide provides a comprehensive overview of the purpose, methodology, and application of this compound derivatization for professionals in the fields of environmental science, food safety, and drug development.

References

- 1. Advanced Liquid Chromatography with Tandem Mass Spectrometry Method for Quantifying Glyphosate, Glufosinate, and Aminomethylphosphonic Acid Using Pre-Column Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of glyphosate, aminomethylphosphonic acid, and glufosinate from human urine by HRAM LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

The Central Role of Fmoc in Modern Peptide Synthesis: A Technical Guide

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of peptides for research, diagnostics, and therapeutic applications.[1] Its widespread adoption is a testament to its unique chemical properties, particularly its lability under mild basic conditions, which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[2] This technical guide provides an in-depth exploration of the role of Fmoc in peptide synthesis, detailing its chemical mechanisms, experimental protocols, and quantitative performance data to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Core Principles of Fmoc Chemistry in Peptide Synthesis

In SPPS, peptides are assembled sequentially by adding amino acids to a growing chain that is covalently attached to an insoluble resin support.[3] A critical aspect of this process is the use of protecting groups to prevent unwanted side reactions at the reactive functional groups of the amino acids. The Fmoc group serves as a temporary protecting group for the α-amino group of the incoming amino acid.[4]

The key advantage of the Fmoc group lies in its orthogonality to the protecting groups used for the amino acid side chains.[4] While the Fmoc group is removed under mild basic conditions, typically with piperidine, the side-chain protecting groups are cleaved at the end of the synthesis using a strong acid, such as trifluoroacetic acid (TFA).[4][5] This orthogonal strategy ensures that the side chains remain protected throughout the iterative cycles of peptide chain elongation, minimizing the formation of impurities.[4]

The Chemistry of Fmoc Protection and Deprotection

Protection: The Fmoc group is introduced onto the α-amino group of an amino acid through a reaction with an activated Fmoc derivative, such as Fmoc-chloride (Fmoc-Cl) or, more commonly, Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu). The use of Fmoc-OSu is generally preferred as it minimizes the formation of dipeptide byproducts.

Deprotection: The removal of the Fmoc group is a base-catalyzed β-elimination reaction, specifically an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. A secondary amine, most commonly a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF), abstracts the acidic proton from the C9 position of the fluorenyl ring.[2] This results in the formation of a dibenzofulvene (DBF) intermediate and the liberation of the free amine on the peptide chain. The excess piperidine then acts as a scavenger, reacting with the electrophilic DBF to form a stable adduct, which is washed away.[2][4]

Quantitative Analysis of Fmoc-Based SPPS

The efficiency of each step in SPPS is critical for the successful synthesis of the target peptide, as even small inefficiencies can accumulate over multiple cycles, leading to a significant decrease in the final yield and purity.

Coupling Efficiency

The formation of the peptide bond between the incoming Fmoc-amino acid and the deprotected N-terminus of the growing peptide chain is a crucial step. The efficiency of this coupling reaction is influenced by several factors, including the amino acid sequence, the coupling reagents used, and the reaction conditions. While coupling efficiencies in Fmoc-SPPS are generally high, often exceeding 99%, certain amino acids, particularly those that are sterically hindered, can present challenges.[][7]

| Amino Acid Residue | Coupling Reagent | Coupling Time (min) | Reported Efficiency (%) | Reference |

| Standard Amino Acids | HBTU/DIPEA | 30-60 | >99 | [] |

| Sterically Hindered (e.g., Aib, N-Me-Ala) | HATU/DIPEA | 60-120 | >98 | [7] |

| Tryptophan (Fmoc-Trp(Mts)-OH) | HBTU | 30-60 | 98 - 99.5 | [8] |

| Tryptophan (Fmoc-Trp(Mts)-OH) | DIC/HOBt | 60-120 | 95 - 98 | [8] |

Fmoc Deprotection Kinetics

The rate of Fmoc deprotection can also vary depending on the amino acid residue and the deprotection reagent used. While piperidine is the most common reagent, alternatives have been explored to address specific challenges, such as aspartimide formation.[9]

| Amino Acid | Deprotection Reagent (20% in DMF) | Time for >95% Deprotection (min) | Reference |

| Leucine | Piperidine | ~7 | [10][11] |

| Leucine | 4-Methylpiperidine | ~7 | [10][11] |

| Leucine | Piperazine | ~7 | [10][11] |

| Arginine(Pbf) | Piperidine | 10 | [10][11] |

| Arginine(Pbf) | 4-Methylpiperidine | 10 | [10][11] |

| Arginine(Pbf) | Piperazine | >10 | [10][11] |

Experimental Protocols in Fmoc-SPPS

The following are detailed methodologies for the key experiments in Fmoc-based solid-phase peptide synthesis.

Resin Preparation and Swelling

-

Objective: To prepare the solid support for peptide synthesis.

-

Procedure:

-

Weigh the appropriate amount of resin (e.g., Wang resin for C-terminal acids, Rink amide resin for C-terminal amides) into a reaction vessel.

-

Add a suitable solvent, typically DMF, to the resin (approximately 10-15 mL per gram of resin).

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation. This step is crucial for ensuring that the reactive sites within the resin beads are accessible.

-

After swelling, drain the solvent.

-

Loading of the First Fmoc-Amino Acid onto Wang Resin

-

Objective: To covalently attach the first amino acid to the solid support.

-

Procedure:

-

Swell the Wang resin in a 9:1 (v/v) mixture of dichloromethane (DCM) and DMF.

-

In a separate vessel, dissolve the Fmoc-amino acid (1.5-2.5 equivalents relative to the resin loading) and 1-hydroxybenzotriazole (HOBt) (equivalent to the amino acid) in a minimal amount of DMF.

-

Add the dissolved amino acid/HOBt solution to the swollen resin.

-

Add N,N'-diisopropylcarbodiimide (DIC) (1 equivalent relative to the amino acid) to the resin suspension.

-

Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents relative to the resin).

-

Agitate the mixture for 2-4 hours at room temperature.

-

After the coupling is complete, wash the resin thoroughly with DMF, DCM, and methanol to remove excess reagents and byproducts.

-

To cap any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride and a non-nucleophilic base (e.g., pyridine or DIPEA) in DMF.

-

Iterative Cycle of Peptide Elongation

This cycle consists of two main steps: Fmoc deprotection and amino acid coupling.

-

Objective: To remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Procedure:

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.

-

Agitate the mixture for a short period, typically 1-3 minutes.

-

Drain the piperidine solution.

-

Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 10-15 minutes to ensure complete deprotection.[2]

-

Drain the piperidine solution.

-

Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

-

-

Objective: To form a peptide bond between the incoming Fmoc-amino acid and the deprotected peptide-resin.

-

Procedure:

-

In a separate vessel, dissolve the Fmoc-amino acid (typically 3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU, or DIC/HOBt) in DMF.

-

Add a base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, to the activation mixture.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 30-120 minutes. The coupling time may need to be extended for sterically hindered amino acids.

-

After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF.

-

Final Cleavage and Deprotection

-

Objective: To cleave the completed peptide from the resin and remove the side-chain protecting groups.

-

Procedure:

-

Wash the peptide-resin with DCM to remove any residual DMF.

-

Dry the resin under vacuum.

-

Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol in a ratio of 82.5:5:5:5:2.5). For many peptides, a simpler cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) is sufficient.[5]

-

Add the cleavage cocktail to the dried peptide-resin.

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Visualizing the Fmoc-SPPS Workflow and Mechanisms

The following diagrams illustrate the key processes in Fmoc-based peptide synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 7. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 8. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]

- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

The Cornerstone of Peptide Synthesis: A Technical Guide to Fmoc Solid-Phase Chemistry

For Researchers, Scientists, and Drug Development Professionals

Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is the dominant methodology for the chemical synthesis of peptides in both academic research and industrial drug development. Its robustness, versatility, and amenability to automation have made it an indispensable tool. This technical guide provides an in-depth exploration of the core principles of Fmoc-SPPS, offering detailed experimental protocols, quantitative data for process optimization, and visualizations of the fundamental chemical workflows.

The Core Principle: An Iterative Cycle on a Solid Support

Fmoc-SPPS is characterized by the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, often referred to as a resin.[1][2] This solid-phase approach dramatically simplifies the synthesis process by allowing for the use of excess reagents to drive reactions to completion, with purification at each step achieved by simple filtration and washing.[1][3]

The synthesis follows a repeated cycle of two main chemical steps:

-

Fmoc Deprotection: The removal of the temporary, base-labile Fmoc group from the N-terminus of the growing peptide chain, exposing a free amine.

-

Amino Acid Coupling: The activation of the carboxyl group of the next Fmoc-protected amino acid and its subsequent reaction with the newly exposed amine, forming a peptide bond.[2]

This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin support, and any permanent side-chain protecting groups are removed simultaneously.[4]

Key Chemical Stages and Reagents

The Solid Support: Resins and Linkers

The choice of resin and linker is critical as it dictates the C-terminal functionality of the final peptide (e.g., acid or amide) and influences the conditions required for cleavage.[5]

| Resin Type | Linker Type | C-Terminal Functionality | Recommended Use |

| Wang Resin | p-Alkoxybenzyl alcohol | Carboxylic Acid | Standard synthesis of peptide acids.[6][7] |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Trityl | Carboxylic Acid (Protected) | Synthesis of protected peptide fragments; minimizes racemization for C-terminal Cys or His.[8][9] |

| Rink Amide Resin | Rink Amide | Amide | Standard synthesis of peptide amides.[7][10] |

Nα-Fmoc Deprotection

The Fmoc group is exceptionally labile to basic conditions, specifically secondary amines, which allows for its selective removal without affecting the acid-labile side-chain protecting groups.[11][12] The mechanism proceeds via a β-elimination reaction. A base, typically piperidine, abstracts the acidic proton on the fluorene ring, leading to the formation of dibenzofulvene (DBF) and a carbamate intermediate which rapidly decarboxylates.[13] The secondary amine also acts as a scavenger, trapping the reactive DBF byproduct.[13]

Quantitative Comparison of Deprotection Reagents

While 20% piperidine in N,N-dimethylformamide (DMF) is the standard, other bases can be used, particularly to mitigate side reactions like aspartimide formation.[14][15]

| Reagent/Cocktail | Concentration | Typical Time | Advantages & Disadvantages |

| Piperidine | 20% in DMF/NMP | 2 x 5-10 min | Adv: Standard, effective, well-understood.[16] Disadv: Can promote aspartimide formation; regulated precursor.[14] |

| 4-Methylpiperidine (4-MP) | 20% in NMP | 2 x 5-10 min | Adv: Similar kinetics to piperidine, less prone to causing aggregation in liquid handling systems.[16][17] |

| Piperazine (PZ) | 5-6% in NMP/DMF | Slower kinetics | Adv: Milder base, significantly reduces aspartimide formation.[13][14] Disadv: Slower deprotection. |

| DBU / Piperazine | 2% DBU, 5% PZ in DMF/NMP | < 5 min | Adv: Very rapid and efficient deprotection, reduces deletion sequences.[13][18] Disadv: DBU is a strong, non-nucleophilic base; requires a scavenger like piperazine.[15] |

Peptide Bond Formation: Coupling Reagents

The formation of a peptide bond requires the activation of the C-terminus of the incoming Fmoc-amino acid. This is achieved using coupling reagents, which convert the carboxylic acid into a more reactive species, facilitating nucleophilic attack by the free amine on the resin-bound peptide.[19] These reagents fall into two main classes: carbodiimides and onium (aminium/phosphonium) salts.

Quantitative Comparison of Common Coupling Reagents

The choice of coupling reagent is a critical parameter affecting reaction speed, efficiency, and the potential for side reactions like racemization.[1][20]

| Reagent Class | Example Reagent | Typical Equivalents (AA:Reagent:Base) | Typical Coupling Time | Efficacy & Notes |

| Carbodiimide | DIC / HOBt | 3 : 3 : - (Base used for neutralization if needed) | 60 - 120 min | Efficacy: Cost-effective and reliable. HOBt additive is crucial to suppress racemization and increase efficiency.[19][21][22] |

| Onium (Aminium) | HBTU / DIPEA | 3 : 2.9 : 6 | 30 - 60 min | Efficacy: High. Fast and efficient, the historical standard for onium salts. Excess reagent can cause chain termination by guanidinylation.[11][23] |

| Onium (Aminium) | HATU / DIPEA | 3 : 2.9 : 6 | 15 - 45 min | Efficacy: Very High. More reactive than HBTU due to the 7-aza-HOBt core, excellent for sterically hindered couplings.[11][24] |

| Onium (Aminium) | HCTU / DIPEA | 3 : 2.9 : 6 | 20 - 50 min | Efficacy: High. Similar efficiency to HATU but more cost-effective. The 6-Cl-HOBt core enhances reactivity.[25] |

| Onium (Aminium) | COMU / DIPEA | 3 : 2.9 : 6 | 15 - 40 min | Efficacy: Very High. Based on OxymaPure, shows superior performance in suppressing racemization and has safer byproducts than benzotriazole-based reagents.[1][26] |

Equivalents are relative to the resin loading. DIPEA (N,N-Diisopropylethylamine) is a common non-nucleophilic base.

Cleavage and Final Deprotection

The final step involves treating the resin-bound peptide with a strong acid, most commonly trifluoroacetic acid (TFA), to cleave the peptide from the linker and remove the permanent, acid-labile side-chain protecting groups.[27] During this process, reactive cationic species (e.g., tert-butyl cations) are generated. To prevent these from modifying sensitive amino acid residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), nucleophilic scavengers are added to the TFA to form a "cleavage cocktail".[5][28]

Common Cleavage Cocktails for Fmoc-SPPS

The composition of the cleavage cocktail must be tailored to the amino acid content of the peptide.[5][29]

| Reagent Name | Composition (v/v) | Target Residues / Application | Typical Time |

| TFA / H₂O / TIS | 95 : 2.5 : 2.5 | General purpose for peptides without highly sensitive residues (Met, Cys, Trp).[27] | 1.5 - 3 hours |

| Reagent K | TFA / H₂O / Phenol / Thioanisole / EDT | 82.5 : 5 : 5 : 5 : 2.5 | "Universal" cocktail for peptides containing multiple sensitive residues like Trp, Met, Cys, Tyr, and Arg(Pbf/Pmc).[11][30] |

| Reagent B | TFA / Phenol / H₂O / TIS | 88 : 5 : 5 : 2 | Useful for peptides with Trp(Boc) and other trityl-based protecting groups. Does not prevent Met oxidation.[30] |

| Reagent H | TFA / Phenol / Thioanisole / EDT / H₂O / DMS / NH₄I | 81:5:5:2.5:3:2 (w/w) + 1.5% NH₄I | Specifically designed to prevent oxidation of Met residues.[30] |

TIS = Triisopropylsilane; EDT = 1,2-Ethanedithiol; DMS = Dimethylsulfide

Experimental Protocols

The following protocols provide a generalized framework for manual Fmoc-SPPS. Quantities are based on a 0.1 mmol synthesis scale.

Protocol 1: Loading the First Amino Acid onto Wang Resin

This protocol describes the esterification of the first Fmoc-amino acid to a hydroxymethyl-functionalized resin.

-

Resin Swelling: Place Wang resin (e.g., 150 mg, ~0.67 mmol/g loading) in a reaction vessel. Swell the resin in DMF (3-5 mL) for 1 hour with gentle agitation.

-

Reagent Preparation: In a separate vial, dissolve the first Fmoc-amino acid (0.4 mmol, 4 eq.), HOBt (0.4 mmol, 4 eq.), and a catalytic amount of DMAP (0.01 mmol, 0.1 eq.) in a minimal amount of DMF (approx. 2 mL).

-

Coupling Reaction: Drain the DMF from the swollen resin. Add the reagent solution to the resin. Add DIC (0.4 mmol, 4 eq.) to the vessel and agitate the mixture at room temperature for 4-12 hours.[6][8]

-

Capping (Optional but Recommended): To block any unreacted hydroxyl groups, drain the reaction mixture and wash the resin with DMF. Add a solution of acetic anhydride (2 eq.) and DIPEA (2 eq.) in DCM and agitate for 30 minutes.

-

Washing: Drain the capping solution. Wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.

-

Quantification (Optional): Determine the final loading (substitution level) by spectrophotometrically measuring the Fmoc release from a small, weighed amount of dried resin.

Protocol 2: Standard Synthesis Cycle (Deprotection & Coupling)

This protocol outlines the steps for adding one amino acid. Repeat for each residue in the sequence.

-

Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF (3-5 mL) for 30 minutes.

-

Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF (3 mL) to the resin. Agitate for 5 minutes. Drain the solution. Repeat with a fresh portion of 20% piperidine in DMF for 10 minutes.[7]

-

Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and DBF-adduct.

-

Coupling:

-

Pre-activation: In a separate vial, dissolve the next Fmoc-amino acid (0.3 mmol, 3 eq.) and a coupling reagent (e.g., HBTU, 0.29 mmol, 2.9 eq.) in DMF (~2 mL). Add DIPEA (0.6 mmol, 6 eq.) and allow the mixture to pre-activate for 1-2 minutes.[31]

-

Reaction: Add the activated amino acid solution to the washed, deprotected peptide-resin. Agitate at room temperature for 45-90 minutes.

-

-

Monitoring (Optional): Perform a qualitative test (e.g., Kaiser ninhydrin test) to confirm the reaction has gone to completion (absence of free primary amines).[22] If the test is positive, repeat the coupling step.

-

Washing: Drain the coupling solution. Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.

Protocol 3: Final Cleavage and Peptide Precipitation

This protocol describes the final release of the peptide from the resin using Reagent K. Caution: Perform all steps in a well-ventilated fume hood.

-

Resin Preparation: Place the fully assembled, dried peptide-resin (from 0.1 mmol scale) in a suitable reaction vessel. If the N-terminal Fmoc group is still present, deprotect it using the standard procedure (Protocol 2, Step 2) and wash thoroughly with DMF, followed by DCM, and dry the resin under vacuum.

-

Cleavage Cocktail Preparation: Freshly prepare Reagent K. For ~5 mL, combine: TFA (4.125 mL), Phenol (0.25 mL), deionized water (0.25 mL), Thioanisole (0.25 mL), and EDT (0.125 mL).[11]

-

Cleavage Reaction: Add the cleavage cocktail (~5 mL) to the dried resin. Agitate the mixture at room temperature for 2-3 hours.

-

Peptide Precipitation:

-

Filter the cleavage mixture through a sintered glass funnel to separate the resin. Collect the filtrate in a centrifuge tube containing cold diethyl ether (~40-50 mL).

-

Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates with the ether.

-

A white precipitate of the crude peptide should form. Store the suspension at -20°C for at least 30 minutes to maximize precipitation.

-

-

Isolation: Pellet the peptide by centrifugation. Carefully decant the ether. Wash the peptide pellet with cold ether two more times to remove residual scavengers.

-

Drying: After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide can then be dissolved in a suitable aqueous buffer (e.g., water/acetonitrile with 0.1% TFA) for purification by HPLC.

References

- 1. benchchem.com [benchchem.com]

- 2. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. peptide.com [peptide.com]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. peptide.com [peptide.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. peptideweb.com [peptideweb.com]

- 9. bharavilabs.in [bharavilabs.in]

- 10. biotage.com [biotage.com]

- 11. benchchem.com [benchchem.com]

- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. peptide.com [peptide.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. bachem.com [bachem.com]

- 20. mesalabs.com [mesalabs.com]

- 21. peptide.com [peptide.com]

- 22. peptide.com [peptide.com]

- 23. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 24. benchchem.com [benchchem.com]

- 25. luxembourg-bio.com [luxembourg-bio.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. benchchem.com [benchchem.com]

- 29. scribd.com [scribd.com]

- 30. peptide.com [peptide.com]

- 31. chempep.com [chempep.com]

A Comprehensive Technical Guide to Protecting Groups in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate process of peptide synthesis, the precise assembly of amino acids in a defined sequence is paramount. This endeavor is complicated by the multifunctional nature of amino acids, each possessing a reactive α-amino group, a carboxyl group, and a variable side chain, which can also be reactive. To prevent undesired side reactions and ensure the formation of the correct peptide bond, a strategy of temporary blockade of these reactive sites is employed through the use of protecting groups.[1][2] This technical guide provides an in-depth exploration of the core principles of protecting groups in peptide synthesis, with a focus on their application in solid-phase peptide synthesis (SPPS), the predominant methodology in the field.

The ideal protecting group should be readily introduced onto the functional group, remain stable throughout the various steps of peptide chain elongation, and be selectively removable under mild conditions that do not compromise the integrity of the newly formed peptide.[3] The strategic selection and application of these groups are fundamental to achieving high-purity, high-yield synthesis of target peptides.[4]

The Principle of Orthogonal Protection

Modern peptide synthesis heavily relies on the concept of orthogonal protection . This strategy utilizes a set of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group while others remain intact.[5][6] For instance, the α-amino protecting group can be removed to allow for chain elongation without affecting the protecting groups on the side chains of the constituent amino acids. This principle is the cornerstone of both major SPPS strategies: Boc/Bzl and Fmoc/tBu.[3][4]

Principle of Orthogonal Protection.

Core Protecting Groups in Peptide Synthesis

The selection of protecting groups is dictated by the chosen synthetic strategy. Below is a summary of the most commonly employed protecting groups for α-amino, side-chain, and carboxyl functionalities.

α-Amino Protecting Groups

These are temporary protecting groups that are cleaved at each cycle of amino acid addition.

| Protecting Group | Abbreviation | Structure | Lability | Deprotection Reagents | Stability |

| tert-Butoxycarbonyl | Boc | (CH₃)₃C-O-CO- | Acid-labile | Trifluoroacetic acid (TFA) | Base, Hydrogenolysis |

| 9-Fluorenylmethoxycarbonyl | Fmoc | C₁₅H₁₁O-CO- | Base-labile | Piperidine in DMF | Acid, Hydrogenolysis |

| Benzyloxycarbonyl | Z (or Cbz) | C₆H₅CH₂-O-CO- | Hydrogenolysis | H₂/Pd, HBr/AcOH | Acid, Base |

Side-Chain Protecting Groups

These are considered "permanent" during chain elongation and are typically removed during the final cleavage step. The choice of side-chain protection is intrinsically linked to the α-amino protection strategy.

Fmoc/tBu Strategy Compatible Side-Chain Protecting Groups:

| Amino Acid | Side-Chain Functionality | Protecting Group | Abbreviation | Lability |

| Arg | Guanidino | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Acid-labile (TFA) |

| Asn | Amide | Trityl | Trt | Acid-labile (TFA) |

| Asp | Carboxyl | tert-Butyl ester | OtBu | Acid-labile (TFA) |

| Cys | Thiol | Trityl | Trt | Acid-labile (TFA) |

| Gln | Amide | Trityl | Trt | Acid-labile (TFA) |

| Glu | Carboxyl | tert-Butyl ester | OtBu | Acid-labile (TFA) |

| His | Imidazole | Trityl | Trt | Acid-labile (TFA) |

| Lys | Amino | tert-Butoxycarbonyl | Boc | Acid-labile (TFA) |

| Ser | Hydroxyl | tert-Butyl | tBu | Acid-labile (TFA) |

| Thr | Hydroxyl | tert-Butyl | tBu | Acid-labile (TFA) |

| Trp | Indole | tert-Butoxycarbonyl | Boc | Acid-labile (TFA) |

| Tyr | Phenol | tert-Butyl | tBu | Acid-labile (TFA) |

Boc/Bzl Strategy Compatible Side-Chain Protecting Groups:

| Amino Acid | Side-Chain Functionality | Protecting Group | Abbreviation | Lability |

| Arg | Guanidino | Tosyl | Tos | Strong acid (HF) |

| Asp | Carboxyl | Benzyl ester | OBzl | Strong acid (HF) |

| Cys | Thiol | 4-Methylbenzyl | Meb | Strong acid (HF) |

| Glu | Carboxyl | Benzyl ester | OBzl | Strong acid (HF) |

| His | Imidazole | Dinitrophenyl | DNP | Thiolysis |

| Lys | Amino | 2-Chlorobenzyloxycarbonyl | 2-Cl-Z | Strong acid (HF) |

| Ser | Hydroxyl | Benzyl | Bzl | Strong acid (HF) |

| Thr | Hydroxyl | Benzyl | Bzl | Strong acid (HF) |

| Tyr | Phenol | 2-Bromobenzyloxycarbonyl | 2-Br-Z | Strong acid (HF) |

Carboxyl Protecting Groups

In SPPS, the C-terminal carboxyl group is protected by anchoring it to the solid support (resin). For solution-phase synthesis, common protecting groups include methyl and benzyl esters, which are labile to base and hydrogenolysis, respectively.

Solid-Phase Peptide Synthesis (SPPS) Strategies

SPPS revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble resin, simplifying the purification process to mere filtration and washing.[7] The two dominant strategies are Boc/Bzl and Fmoc/tBu.

Boc/Bzl Strategy

This traditional approach utilizes the acid-labile Boc group for Nα-protection and benzyl-based groups for side-chain protection.[8] The final cleavage from the resin and removal of side-chain protecting groups is achieved with a strong acid, typically anhydrous hydrogen fluoride (HF).

Boc-SPPS Workflow.

Fmoc/tBu Strategy

The Fmoc/tBu strategy is currently the more widely used method due to its milder reaction conditions.[2] It employs the base-labile Fmoc group for Nα-protection and acid-labile tert-butyl-based groups for side-chain protection.[9] The final cleavage and side-chain deprotection are performed with a moderately strong acid like TFA.[9]

Fmoc-SPPS Workflow.

Experimental Protocols

Protocol 1: Boc Protection of an Amino Acid

This protocol describes a general procedure for the N-Boc protection of an amino acid using di-tert-butyl dicarbonate (Boc₂O).[8][9]

Materials:

-

Amino acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

-

Dioxane and Water (or other suitable solvent system like THF/water)

-

Ethyl acetate

-

5% Citric acid solution

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve the amino acid (1 equivalent) and a base such as triethylamine (1.5 equivalents) in a 1:1 mixture of dioxane and water.[9]

-

To this solution, add di-tert-butyl dicarbonate (1.1 equivalents) and stir at room temperature. The reaction is typically complete within a few hours.[9]

-

Dilute the reaction mixture with water and extract with ethyl acetate to remove byproducts.[9]

-

Acidify the aqueous layer with a 5% citric acid solution to a pH of approximately 3.

-

Extract the N-Boc-amino acid into ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and evaporate the solvent under reduced pressure to yield the N-Boc-protected amino acid.

Protocol 2: Fmoc Deprotection in SPPS

This protocol outlines the standard procedure for the removal of the Fmoc group from the N-terminus of a resin-bound peptide.[10][11]

Materials:

-

Fmoc-peptide-resin

-

20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

-

DMF

Procedure:

-

Swell the Fmoc-peptide-resin in DMF.

-

Drain the DMF and add the 20% piperidine in DMF solution to the resin.

-

Agitate the resin suspension at room temperature. The deprotection is typically rapid, with a reaction time of 5-20 minutes.[11]

-

Drain the piperidine solution.

-

Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.

-

Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.

Protocol 3: TFA Cleavage and Deprotection in Fmoc-SPPS

This protocol details the final step of Fmoc-SPPS: cleavage of the peptide from the resin and removal of side-chain protecting groups.[12][13][14]

Materials:

-

Peptide-resin

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., water, triisopropylsilane (TIS), 1,2-ethanedithiol (EDT))

-

Cold diethyl ether

Procedure:

-

Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

-

Prepare a cleavage cocktail. A common mixture is TFA/TIS/water (95:2.5:2.5, v/v/v). The choice and proportion of scavengers depend on the peptide sequence.[12]

-

Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed at room temperature for 1.5-3 hours with occasional agitation.[13]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

-

Precipitate the peptide by adding the TFA filtrate to a large volume of cold diethyl ether.[12]

-

Collect the precipitated peptide by centrifugation.

-

Wash the peptide pellet with cold diethyl ether to remove scavengers and organic impurities.

-

Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.

Conclusion

The strategic use of protecting groups is indispensable for the successful chemical synthesis of peptides. A thorough understanding of the principles of orthogonal protection and the specific chemical properties of different protecting groups is crucial for researchers in peptide chemistry and drug development. The choice between the Boc/Bzl and Fmoc/tBu strategies depends on the specific peptide sequence, the desired scale of synthesis, and the available equipment. With careful planning and execution of the protection and deprotection steps, high-purity peptides can be efficiently synthesized for a wide range of research and therapeutic applications.

References

- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 2. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 3. biosynth.com [biosynth.com]

- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fiveable.me [fiveable.me]

- 6. researchgate.net [researchgate.net]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. chemistry.du.ac.in [chemistry.du.ac.in]

- 12. benchchem.com [benchchem.com]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. Peptide Synthesis, Purification, and Cleavage - Microbial Ecology and Evolution Lab Wiki [microbes.sites.haverford.edu]

An In-depth Technical Guide to the Function of Fmoc as a Protecting Group for Amines

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic synthesis, particularly in the realm of solid-phase peptide synthesis (SPPS).[1][2] Its widespread adoption is attributed to its unique base-lability, which allows for a mild and orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[3][4] This guide provides a comprehensive technical overview of the Fmoc group's function, including its chemical properties, reaction mechanisms, and practical applications in research and drug development.

Core Principles of Fmoc Protection

The primary function of the Fmoc group is to temporarily block the reactivity of primary and secondary amines, preventing unwanted side reactions during multi-step syntheses.[5][6] This is particularly crucial in peptide synthesis, where the stepwise assembly of amino acids requires precise control over which functional groups react.[3][7] The Fmoc group is introduced by reacting an amine with a reagent such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).[1][5]

The key to the Fmoc group's utility lies in its cleavage mechanism. It is stable under acidic conditions but is readily removed by a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[8][9] This orthogonality allows for the selective deprotection of the N-terminal amine of a growing peptide chain without disturbing the acid-labile protecting groups on the amino acid side chains.[3][10]

Mechanism of Protection and Deprotection

Protection: The protection of an amine with Fmoc-Cl proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the chloroformate. The reaction is often carried out under Schotten-Baumann conditions (e.g., NaHCO₃ in a biphasic system) or in an anhydrous environment with a non-nucleophilic base like pyridine.[5]

Deprotection: The deprotection of an Fmoc-protected amine is a two-step process initiated by a base. The base abstracts the acidic proton at the C9 position of the fluorenyl ring system. This is followed by a β-elimination reaction that releases the free amine, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate.[11] The deprotection base, typically a secondary amine like piperidine, then acts as a scavenger, trapping the DBF to form a stable adduct.[1][11]

Quantitative Data on Fmoc Lability

The rate of Fmoc deprotection is influenced by several factors, including the choice of base, its concentration, the solvent, and temperature.[4][12] The following tables summarize key quantitative data related to Fmoc group lability and reaction yields under various conditions.

| Compound | Base | Solvent | Time (min) | Deprotection (%) | Reference |

| Fmoc-Gly-PS | 10% Morpholine | DCM | 240 | 18 | [4] |

| Fmoc-Gly-PS | 10% Morpholine | DMF | 240 | 75 | [4] |

| Fmoc-Gly-PS | 50% Morpholine | DCM | 240 | 100 | [4] |

| Fmoc-Val | 50% Morpholine | DMF | 1 | 50 | [4] |

| Fmoc-Gly-PS | 10% Piperidine | DCM | 240 | 100 | [4] |

| Fmoc-Val | 20% Piperidine | DMF | 0.1 | 50 | [4] |

| Fmoc-Val-OH | 1% Piperidine | DMF | 5 | 49.6 | [4] |

| Fmoc-Val-OH | 2% Piperidine | DMF | 5 | 87.9 | [4] |

| Fmoc-Val-OH | 5% Piperidine | DMF | 3 | >99 | [4] |

PS = Polystyrene resin, DCM = Dichloromethane, DMF = N,N-dimethylformamide

| Peptide Synthesis Conditions | Crude Purity (%) | Crude Yield (%) | Reference |

| SPPS with Piperidine (PPR) | 90 | 73 | [13] |

| SPPS with Piperazine/DBU (PZ/DBU) | 97 | 26 | [13] |

| SPPS with DBU | 52 (25% aspartimide) | - | [13] |

Experimental Protocols

1. General Procedure for N-Fmoc Protection of an Amine:

This protocol describes a general method for the protection of an amine using Fmoc-Cl under ultrasonic irradiation, which offers a greener and more efficient alternative.

-

Materials: Amine (1 mmol), Fmoc-Cl (1.1 mmol).

-

Procedure:

-

Place the amine and Fmoc-Cl in a glass tube under neat (solvent-free) conditions.

-

Sonicate the mixture in a water bath at room temperature for the appropriate time (typically monitored by TLC).

-

Upon completion, add 5 cm³ of diethyl ether to the mixture.

-

The N-Fmoc derivative will crystallize and can be collected by filtration.

-

2. Standard Protocol for Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS):

This protocol outlines the standard procedure for removing the Fmoc group from a resin-bound peptide.[14]

-

Materials: Fmoc-protected peptide-resin, 20% (v/v) piperidine in DMF.

-

Procedure:

-

Place the resin in a reaction vessel and add the 20% piperidine in DMF solution (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2 minutes.

-

Drain the solution from the resin.

-

Add a fresh portion of the 20% piperidine in DMF solution.

-

Agitate the mixture for an additional 5-15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF to remove the deprotection reagents and byproducts. The progress of the deprotection can be monitored by UV spectrophotometry at ~301 nm, which corresponds to the absorbance of the dibenzofulvene-piperidine adduct.[15]

-

3. General Procedure for the N-Fmoc Protection of α-Amino Acids in Aqueous Media:

This protocol provides a method for the Fmoc protection of amino acids in an environmentally friendly aqueous system.[16]

-

Materials: α-amino acid (1 mmol), Fmoc chloride (1.2 mmol), water:ethanol (3:1) mixture.

-

Procedure:

-

To a mixture of the amino acid and Fmoc chloride, add 1.5 mL of the water:ethanol (3:1) solution.

-

Stir the reaction mixture at 60 °C for the required time (monitored by TLC).

-

Upon completion, acidify the solution with 1M HCl.

-

Extract the N-Fmoc α-amino acid with an organic solvent (e.g., ethyl acetate), dry the organic layer (e.g., with Na₂SO₄), and evaporate the solvent to obtain the product.

-

Visualizing Workflows and Mechanisms

Caption: Mechanism of Fmoc protection of an amine using Fmoc-Cl.

Caption: Mechanism of base-mediated Fmoc deprotection.

Caption: A simplified workflow of the Fmoc-based Solid-Phase Peptide Synthesis (SPPS) cycle.

Orthogonality and Comparison with Other Protecting Groups

A key advantage of the Fmoc group is its orthogonality with other common protecting groups.[15] Orthogonality in this context means that one type of protecting group can be removed under conditions that do not affect another.[15] The Fmoc group is base-labile, while the tert-butoxycarbonyl (Boc) group is acid-labile, and the carboxybenzyl (Cbz) group is removed by hydrogenolysis.[15] This allows for complex synthetic strategies where different functional groups can be selectively deprotected at various stages.

In SPPS, the Fmoc/tBu strategy is widely used.[17] The N-terminal Fmoc group is removed with a mild base in each cycle, while the acid-labile side-chain protecting groups (like tBu) remain intact.[3] At the end of the synthesis, a strong acid, such as trifluoroacetic acid (TFA), is used to cleave the peptide from the resin and simultaneously remove all the side-chain protecting groups.[3][18] This is in contrast to the Boc/Bzl strategy, which requires repeated use of acid for N-terminal deprotection, potentially leading to side-chain deprotection and other side reactions.[3][17]

Conclusion

The Fmoc protecting group is an indispensable tool in modern organic synthesis, offering a mild, efficient, and orthogonal strategy for the protection of amines.[19][20] Its application in solid-phase peptide synthesis has revolutionized the field, enabling the routine synthesis of complex peptides for research, therapeutic, and diagnostic purposes.[19][] A thorough understanding of its chemistry, including the mechanisms of protection and deprotection, and the factors influencing its lability, is crucial for optimizing synthetic protocols and achieving high-purity products.

References

- 1. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. benchchem.com [benchchem.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. Fmoc-Protected Amino Groups [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. lifetein.com [lifetein.com]

- 9. genscript.com [genscript.com]

- 10. chempep.com [chempep.com]

- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of unexpected protecting group removal in solid-phase peptide synthesis: Quantified using continuous flow methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. peptide.com [peptide.com]

- 15. benchchem.com [benchchem.com]

- 16. rsc.org [rsc.org]

- 17. peptide.com [peptide.com]

- 18. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 19. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. nbinno.com [nbinno.com]

The Guardian of the Amine: A Deep Dive into the Discovery and Development of the Fmoc Protecting Group

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group stands as a cornerstone in modern peptide synthesis, its discovery and subsequent development marking a pivotal moment in the efficient chemical synthesis of peptides. Its unique base-lability, coupled with its stability to acidic conditions, has made it the protecting group of choice for solid-phase peptide synthesis (SPPS), enabling the routine and automated production of complex peptides for research, diagnostics, and therapeutic applications. This technical guide provides a comprehensive overview of the history, chemical principles, and practical application of the Fmoc group, offering researchers and drug development professionals a detailed resource to support their work in peptide chemistry.

A Serendipitous Discovery and the Rise of a New Orthogonality

The story of the Fmoc group begins in 1970 with the work of Louis A. Carpino and Grace Y. Han.[1] At the time, the field of peptide synthesis was dominated by the acid-labile tert-butoxycarbonyl (Boc) protecting group. While effective, the repeated acidic treatments required for Boc removal could lead to the degradation of sensitive peptide sequences. Carpino and Han sought a complementary protecting group that could be removed under mild, non-acidic conditions, establishing a new "orthogonal" protection strategy.

Their research led them to the 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) reagent.[1] They demonstrated that the Fmoc group could be readily introduced onto an amino acid and, crucially, could be cleaved by treatment with liquid ammonia.[1] However, the initial application of the Fmoc group was in solution-phase synthesis, where the removal of the dibenzofulvene (DBF) byproduct proved problematic.

The true potential of the Fmoc group was unlocked in the late 1970s when Eric Atherton and Robert (Bob) C. Sheppard at the Laboratory of Molecular Biology in Cambridge, along with Meienhofer and coworkers, ingeniously adapted it for solid-phase peptide synthesis (SPPS).[2] In SPPS, the growing peptide chain is anchored to an insoluble resin support, allowing for the simple removal of reagents and byproducts by washing. This elegant solution to the DBF byproduct issue propelled Fmoc chemistry to the forefront of peptide synthesis.

The Chemistry of Protection and Deprotection: A Tale of Two Mechanisms

The utility of the Fmoc group lies in the distinct and highly efficient chemical reactions that govern its introduction and removal.

Protection of the α-Amino Group

The Fmoc group is introduced to the N-terminus of an amino acid through a nucleophilic substitution reaction. The free amino group of the amino acid attacks the electrophilic carbonyl carbon of an activated Fmoc reagent. Two primary reagents are used for this purpose: 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

While Fmoc-Cl is a more reactive agent, potentially leading to faster reaction times, it is also more susceptible to hydrolysis and can promote the formation of dipeptide impurities.[3] Fmoc-OSu, although less reactive, offers a cleaner reaction profile with fewer side products and is now the more commonly used reagent in the preparation of Fmoc-amino acids.[4][] The reaction is typically carried out under basic conditions to neutralize the acid generated.[3]

References

The Strategic Advantage of Fmoc Protection in Amino Acid Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic peptide chemistry, the strategic choice of protecting groups is paramount to achieving high yields, purity, and overall success. Among the various methodologies, the use of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group has become the dominant strategy in solid-phase peptide synthesis (SPPS). This guide provides a comprehensive technical overview of the core principles, advantages, and practical applications of Fmoc chemistry, offering valuable insights for professionals in research and drug development.

The Core Principle: Orthogonality and Mild Deprotection

The primary advantage of the Fmoc group lies in its unique chemical properties, which allow for a truly orthogonal protection strategy.[1][2] In peptide synthesis, orthogonality refers to the use of multiple protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection at specific stages of the synthesis.[2]

The Fmoc group is a base-labile protecting group, meaning it is cleaved under mild basic conditions.[3] This is in stark contrast to the older tert-butoxycarbonyl (Boc) strategy, which relies on the use of strong acids for deprotection.[] This fundamental difference in deprotection chemistry is the cornerstone of the Fmoc strategy's success.

The side chains of amino acids are typically protected with acid-labile groups, such as tert-butyl (tBu), tert-butyloxycarbonyl (Boc), and trityl (Trt).[3] In Fmoc-SPPS, the repetitive cleavage of the Nα-Fmoc group is achieved with a mild base, most commonly a solution of 20% piperidine in a solvent like N,N-dimethylformamide (DMF).[3][5] These conditions leave the acid-labile side-chain protecting groups intact. The final step of the synthesis involves the use of a strong acid, such as trifluoroacetic acid (TFA), to simultaneously cleave the peptide from the solid support and remove all the side-chain protecting groups.[5]

This orthogonality ensures that the growing peptide chain is not repeatedly exposed to harsh acidic conditions, which can lead to the degradation of sensitive amino acid residues and the premature cleavage of the peptide from the resin.[6][7]

Key Advantages of the Fmoc Strategy

The adoption of Fmoc chemistry in both academic and industrial settings is driven by a number of significant advantages over the Boc strategy.

-

Milder Reaction Conditions: The use of mild basic conditions for Fmoc deprotection minimizes the risk of side reactions and preserves the integrity of the peptide chain, especially for complex and sensitive sequences.[6][] This is particularly beneficial for the synthesis of peptides containing post-translational modifications like phosphorylation and glycosylation, which are often unstable under the harsh acidic conditions of Boc chemistry.[6][9]

-

Reduced Side Reactions: The mild deprotection conditions of the Fmoc strategy help to minimize acid-catalyzed side reactions such as the t-butylation of sensitive residues like tryptophan and cysteine.[]

-

Enhanced Solubility and Resin Compatibility: Fmoc-protected amino acids generally exhibit good solubility in common organic solvents used in peptide synthesis, such as DMF and N-methylpyrrolidone (NMP).[] The Fmoc strategy is also compatible with a wide range of solid supports.[]

-

Real-Time Monitoring: The cleavage of the Fmoc group produces a dibenzofulvene-piperidine adduct, which has a strong UV absorbance at around 301 nm.[2][] This allows for the real-time monitoring of the deprotection step, ensuring complete removal of the Fmoc group before the next coupling cycle.[] This feature is particularly advantageous for automated peptide synthesis.[]

-

High Yield and Reproducibility: The Fmoc strategy consistently delivers high coupling yields, often exceeding 99%.[] This high efficiency is crucial for the successful synthesis of long peptides. The well-defined and mild reaction conditions also contribute to excellent batch-to-batch reproducibility.[]

The Chemistry of Fmoc Protection and Deprotection

The Fmoc group is introduced onto the α-amino group of an amino acid using reagents like Fmoc-chloride (Fmoc-Cl) or, more commonly, Fmoc-succinimidyl carbonate (Fmoc-OSu).[7] The use of Fmoc-OSu is preferred as it reduces the formation of undesired dipeptide byproducts.[7]

The deprotection of the Fmoc group is a base-catalyzed β-elimination reaction. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring system.[1] This leads to the elimination of dibenzofulvene and carbon dioxide, liberating the free amine of the peptide chain for the next coupling step.[1] The dibenzofulvene byproduct is a reactive electrophile and is scavenged by the excess piperidine to form a stable adduct.[1]

Visualizing the Chemistry:

Caption: General scheme of Fmoc protection and deprotection.

Quantitative Comparison: Fmoc vs. Boc Strategies

The choice between Fmoc and Boc strategies often depends on the specific requirements of the peptide being synthesized. The following table summarizes key quantitative and qualitative differences between the two methods.

| Feature | Fmoc Strategy | Boc Strategy |

| Nα-Protecting Group | 9-fluorenylmethyloxycarbonyl (Fmoc) | tert-butoxycarbonyl (Boc) |

| Deprotection Condition | Mildly basic (e.g., 20% piperidine in DMF) | Strongly acidic (e.g., TFA) |

| Side-Chain Protection | Acid-labile (e.g., tBu, Boc, Trt) | Typically benzyl-based, removed by strong acid (HF) |

| Orthogonality | High degree of orthogonality | Less orthogonal, risk of premature side-chain deprotection |

| Typical Coupling Yield | >99% | Generally high, but can be lower for long peptides |

| Compatibility with PTMs | High | Low |

| Real-time Monitoring | Yes (UV absorbance of byproduct) | No |

| Safety | Avoids use of highly corrosive strong acids | Requires handling of hazardous strong acids like TFA and HF |

Experimental Protocols

General Workflow for Fmoc-Based Solid-Phase Peptide Synthesis

The synthesis of a peptide using the Fmoc strategy follows a cyclical process of deprotection, washing, coupling, and washing.

Caption: A typical workflow for Fmoc-based SPPS.

Detailed Protocol for a Single Coupling Cycle

1. Resin Swelling:

-

Swell the resin (e.g., Wang or Rink Amide resin) in a suitable solvent like DMF for at least 30 minutes.[10]

2. Fmoc Deprotection:

-

Drain the solvent from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for a specified time, typically in two steps (e.g., 3 minutes followed by 7 minutes).[2]

-

Drain the deprotection solution.

3. Washing:

-

Wash the resin thoroughly with DMF (typically 3-5 times) to remove the piperidine and the dibenzofulvene-piperidine adduct.

4. Amino Acid Coupling:

-

In a separate vessel, pre-activate the next Fmoc-protected amino acid. This is typically done by dissolving the Fmoc-amino acid, a coupling reagent (e.g., HBTU, HATU), and a base (e.g., DIEA) in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for a sufficient time to ensure complete coupling (typically 30-60 minutes).

5. Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (typically 3-5 times) to remove excess reagents and byproducts.

This cycle is repeated for each amino acid in the peptide sequence.

Final Cleavage and Deprotection

-

After the final coupling and deprotection cycle, wash the peptide-resin with a solvent like dichloromethane (DCM) and dry it under vacuum.

-

Treat the dried peptide-resin with a cleavage cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[5] TIS acts as a scavenger to trap reactive cationic species generated during the cleavage of side-chain protecting groups.

-

Agitate the mixture for 2-3 hours at room temperature.[5]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding it to cold diethyl ether.

-

Collect the precipitated peptide by centrifugation and wash it with cold ether.

-

Dry the crude peptide under vacuum.

Common Side Reactions in Fmoc Chemistry and Mitigation Strategies

While the Fmoc strategy is robust, certain side reactions can occur, particularly in "difficult" sequences. Understanding and mitigating these side reactions is crucial for obtaining a high-purity product.

Aspartimide Formation

This is one of the most significant side reactions in Fmoc-SPPS. It occurs when a peptide sequence contains an aspartic acid (Asp) residue. The base used for Fmoc deprotection can catalyze the cyclization of the aspartyl side chain to form a stable five-membered ring, the aspartimide.[9] This can lead to the formation of β-aspartyl peptides and racemization.[9]

Caption: Simplified mechanism of aspartimide formation.

Mitigation Strategies:

-

Use of sterically hindered side-chain protecting groups for Asp: Protecting groups like O-t-butyl (OtBu) can be replaced with more sterically hindered groups to reduce the rate of cyclization.

-

Addition of HOBt to the deprotection solution: Adding 1-hydroxybenzotriazole (HOBt) to the piperidine solution can suppress aspartimide formation.[11]

-

Use of alternative deprotection reagents: Bases like piperazine have been shown to cause less aspartimide formation compared to piperidine.[12]

Diketopiperazine Formation

This side reaction is most prevalent at the dipeptide stage, especially when proline is the second amino acid. The N-terminal amine of the dipeptide can attack the C-terminal ester linkage to the resin, leading to the cleavage of the dipeptide from the resin as a cyclic diketopiperazine.[11]

Mitigation Strategies:

-

Use of 2-chlorotrityl chloride resin: The steric bulk of this resin hinders the formation of diketopiperazines.[11]

-

Coupling the third amino acid immediately after the deprotection of the second: This minimizes the time the free N-terminal amine of the dipeptide is available for cyclization.

Racemization

Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, can be a concern, particularly for sensitive amino acids like cysteine and histidine. Base-catalyzed racemization can occur during the deprotection step.

Mitigation Strategies:

-

Careful control of reaction conditions: Minimizing the exposure time to the deprotection base can reduce racemization.

-

Use of additives: Additives like HOBt in the coupling step can help to suppress racemization.

-

Choice of protecting groups for Cys: Using a more sterically hindered protecting group for the cysteine side chain can reduce base-catalyzed β-elimination, which can lead to racemization.[9]

Conclusion

The Fmoc protection strategy has revolutionized solid-phase peptide synthesis, offering a mild, efficient, and versatile methodology for the preparation of a wide range of peptides. Its core advantages of orthogonality and mild deprotection conditions have made it the preferred choice for both routine and complex peptide synthesis in academic and industrial laboratories. A thorough understanding of the underlying chemistry, potential side reactions, and appropriate mitigation strategies is essential for researchers, scientists, and drug development professionals to harness the full potential of Fmoc chemistry and successfully synthesize high-quality peptides for their research and therapeutic applications.

References

- 1. peptide.com [peptide.com]

- 2. benchchem.com [benchchem.com]

- 3. chempep.com [chempep.com]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. total-synthesis.com [total-synthesis.com]

- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.uci.edu [chem.uci.edu]

- 11. peptide.com [peptide.com]

- 12. ovid.com [ovid.com]

Methodological & Application

Application Notes and Protocols: Determination of AMPA by HPLC Following FMOC Derivatization

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) is a specific agonist for the AMPA receptor, a key player in mediating fast excitatory synaptic transmission in the central nervous system. The precise quantification of AMPA is crucial in neuroscience research and for the development of therapeutics targeting glutamatergic signaling. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose. However, due to the lack of a suitable chromophore, direct detection of AMPA by UV-Vis or fluorescence detectors is challenging.

To overcome this limitation, a pre-column derivatization step is employed. This application note provides a detailed protocol for the derivatization of AMPA with 9-fluorenylmethyl chloroformate (FMOC-Cl). This reaction introduces a highly fluorescent fluorenylmethyloxycarbonyl (FMOC) group to the primary amine of AMPA, enabling sensitive and selective detection by HPLC with fluorescence or UV detection.

Experimental Protocols

AMPA-FMOC Derivatization Protocol

This protocol outlines the steps for the pre-column derivatization of AMPA with FMOC-Cl.

Materials:

-

AMPA standard solution

-

9-fluorenylmethyl chloroformate (FMOC-Cl) solution (e.g., 6.0 g/L in acetonitrile)[1]

-

Acetonitrile (HPLC grade)

-

Dichloromethane (DCM) or Diethyl ether for extraction (optional)[4]

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation: In a suitable vial, mix the AMPA standard or sample solution with borate buffer.

-

Derivatization Reaction: Add the FMOC-Cl solution to the mixture. The reaction is typically carried out at room temperature for a duration ranging from 1 to 2 hours with shaking.[2][4] Some protocols suggest a shorter reaction time of around 40 minutes at ambient temperature.[3]

-

Reaction Termination/Extraction (Optional): To remove excess FMOC-Cl and its hydrolysis byproducts, an extraction step with an organic solvent like dichloromethane or diethyl ether can be performed.[4] After vortexing and centrifugation, the aqueous upper layer containing the this compound derivative is collected for analysis.

-

Filtration: Filter the final solution through a 0.45 µm filter before injecting it into the HPLC system.[1]

HPLC Analysis Protocol

This protocol describes the chromatographic conditions for the analysis of the this compound derivative.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Fluorescence Detector (FLD) or Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)[4]

Chromatographic Conditions:

-

Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of a mixture of an aqueous buffer (e.g., 0.05 M KH2PO4) and an organic solvent like acetonitrile.[4]

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

-

Column Temperature: The analysis is usually performed at ambient temperature.

-

Detection:

-

Fluorescence Detection: Excitation wavelength at 260 nm and emission wavelength at 310 nm or 313 nm.[5]

-

UV/DAD Detection: Monitoring at 260 nm or 210 nm.

-

-

Injection Volume: Typically 20 µL.

Data Presentation

The following tables summarize key quantitative data obtained from various studies employing FMOC derivatization for AMPA analysis.

| Parameter | Value | Reference |

| Derivatization Conditions | ||

| FMOC-Cl Concentration | 0.02 M or 6.0 g/L in acetonitrile | [1][2] |

| Buffer | 0.05 M Borate Buffer, pH 9-11.4 | [2][3] |

| Reaction Time | 40 minutes - 2 hours | [3][4] |

| Reaction Temperature | Room Temperature | [1][4] |

| HPLC Parameters | ||

| Column | Reversed-phase C18 | [4] |

| Mobile Phase | Acetonitrile and Phosphate Buffer | [4] |

| Detection (Fluorescence) | Ex: 260 nm, Em: 310/313 nm | [5] |

| Detection (UV/DAD) | 210 nm, 260 nm | |

| Performance Data | ||

| Limit of Detection (LOD) | 0.004 mg/L (in water) | [4] |

| Limit of Quantification (LOQ) | Varies by matrix and detection method | |

| Linearity (R²) | ≥ 0.995 | [4] |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the this compound derivatization and subsequent HPLC analysis.

Caption: Workflow for AMPA derivatization and HPLC analysis.

AMPA Receptor Signaling Pathway

This diagram provides a simplified overview of a common signaling pathway initiated by the activation of AMPA receptors.

Caption: Simplified AMPA receptor signaling pathway.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. ijbs.com [ijbs.com]

- 3. Molecular Mechanisms of AMPA Receptor Trafficking in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Methods for Uncovering the Mechanisms of AMPA Receptor Trafficking - The Dynamic Synapse - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Step-by-Step Guide to Fmoc Solid-Phase Peptide Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the efficient synthesis of peptides by assembling amino acids on an insoluble resin support. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most widely used approach due to its mild reaction conditions and compatibility with a wide range of chemistries.[1][2] This document provides a detailed, step-by-step guide to performing Fmoc SPPS, from resin selection to final peptide cleavage and purification.

The core principle of SPPS involves anchoring the C-terminal amino acid to a solid support and then sequentially adding N-α-protected amino acids.[1][3] Excess reagents and by-products are easily removed by filtration and washing, which simplifies the purification process.[1][4] The Fmoc group serves as a temporary protecting group for the α-amino group of the amino acids and is removed with a mild base, typically piperidine, before the next amino acid is coupled.[4][5]

I. The Overall Workflow of Fmoc Solid-Phase Peptide Synthesis

The synthesis process follows a cyclical pattern of deprotection, washing, coupling, and washing. This cycle is repeated for each amino acid in the desired peptide sequence. The final step involves cleaving the completed peptide from the resin and removing the permanent side-chain protecting groups.